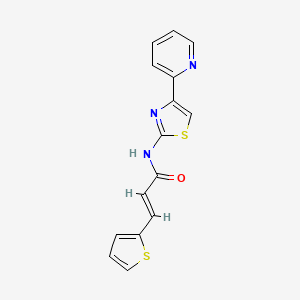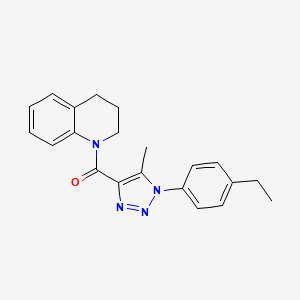
(3,4-dihydroquinolin-1(2H)-yl)(1-(4-éthylphényl)-5-méthyl-1H-1,2,3-triazol-4-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-dihydroquinolin-1(2H)-yl)(1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone is a synthetic compound with distinct structural features This compound is characterized by the presence of a dihydroquinoline moiety and a triazole ring, which are connected via a methanone linker
Applications De Recherche Scientifique
Chemistry:
Used as intermediates in organic synthesis.
Acts as a building block for the synthesis of more complex molecules.
Biology:
May be used to design ligands for receptor studies.
Medicine:
Investigated for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Could be explored as a lead compound in drug development.
Industry:
Utilized in the production of specialty chemicals.
Applied in the manufacturing of advanced materials with specific functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step organic reactions, starting with the preparation of individual components:
Formation of the dihydroquinoline moiety: This can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Synthesis of the triazole ring: This is usually achieved through a click reaction between an alkyne and an azide, in the presence of a copper catalyst.
Reaction Conditions:
Temperature: Typically, reactions are carried out at room temperature to moderate temperatures (20-80°C) to ensure optimal yield.
Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and ethanol.
Catalysts: Copper sulfate and ascorbic acid are often used for the click reaction to form the triazole ring.
Industrial Production Methods: Industrial synthesis may involve scale-up processes with optimization of reaction conditions to enhance yield and purity. Continuous flow reactors can be employed to improve efficiency and safety in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The dihydroquinoline moiety can undergo oxidation to form quinoline derivatives.
Reduction: The methanone linker can be reduced to a methanol group using reducing agents like sodium borohydride.
Substitution: Various substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation.
Reducing agents: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) for reduction.
Substitution reagents: Halogens, nitriles, or alkyl groups under electrophilic substitution conditions.
Major Products:
Oxidation products: Quinoline derivatives with different oxidation states.
Reduction products: Corresponding alcohol derivatives.
Substitution products: Aromatic rings with various substituents, leading to different derivatives with unique properties.
Mécanisme D'action
The compound exerts its effects through various mechanisms, depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The triazole ring is known for its ability to bind to metal ions, which can facilitate interactions with biological macromolecules. The dihydroquinoline moiety may enhance its lipophilicity, aiding in membrane permeability and bioavailability.
Comparaison Avec Des Composés Similaires
(3,4-dihydroquinolin-2-yl)(1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone: Similar structure with a variation in the position of the dihydroquinoline moiety.
(3,4-dihydroquinolin-1(2H)-yl)(1-(4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone: Similar structure with a different substituent on the aromatic ring.
Uniqueness: The specific arrangement of functional groups in (3,4-dihydroquinolin-1(2H)-yl)(1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone provides unique chemical reactivity and potential biological activity. Its combination of a dihydroquinoline moiety and a triazole ring linked by a methanone group is not commonly found in other compounds, making it a distinctive molecule for various applications.
That should get you started. Need more info? Let’s keep going!
Propriétés
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[1-(4-ethylphenyl)-5-methyltriazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-3-16-10-12-18(13-11-16)25-15(2)20(22-23-25)21(26)24-14-6-8-17-7-4-5-9-19(17)24/h4-5,7,9-13H,3,6,8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRMOAQRIPPLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2528503.png)

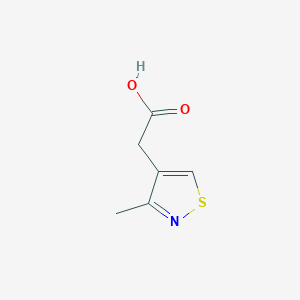
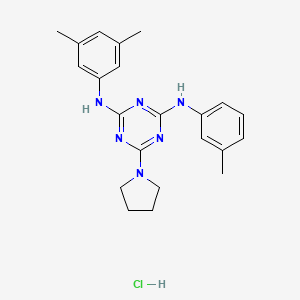

![5-(3-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2528510.png)

![8-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2528512.png)
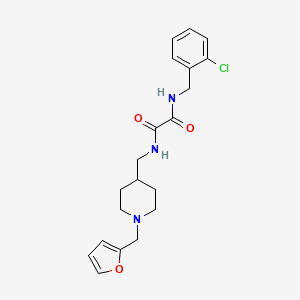
![ETHYL 1-[6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B2528515.png)
![3-(3-piperidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2528516.png)
![{2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine](/img/structure/B2528517.png)
